molecular formula C22H22N2O B12293996 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B12293996
M. Wt: 330.4 g/mol
InChI Key: JICDBMXIQNEXKV-UHFFFAOYSA-N
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Description

3-(4-quinolin-6-ylphenyl)-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a quinoline moiety attached to a bicyclic azabicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the azabicyclo[2.2.2]octane moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide to introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in DMF or sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines.

Scientific Research Applications

3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the azabicyclo[2.2.2]octane structure can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxabicyclo[2.2.2]octan-6-ol: A structurally related compound with different functional groups.

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with nitrogen atoms in the ring structure.

Uniqueness

3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the combination of the quinoline and azabicyclo[2.2.2]octane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C22H22N2O/c25-22(15-24-12-9-20(22)10-13-24)19-6-3-16(4-7-19)17-5-8-21-18(14-17)2-1-11-23-21/h1-8,11,14,20,25H,9-10,12-13,15H2

InChI Key

JICDBMXIQNEXKV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC5=C(C=C4)N=CC=C5)O

Origin of Product

United States

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